1-(3,4-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone
Descripción general
Descripción
1-(3,4-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 1999 by a team of researchers led by Dr. John Traynor at the University of Michigan. Since then, JDTic has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
1-(3,4-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone works by selectively blocking the kappa opioid receptor, which is involved in pain perception, stress response, and drug addiction. By blocking this receptor, 1-(3,4-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone can reduce the rewarding effects of drugs of abuse, as well as the negative effects of stress and anxiety.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been shown to have a number of biochemical and physiological effects. It can reduce the levels of stress hormones, such as corticotropin-releasing factor (CRF), in the brain. It can also increase the levels of dopamine, a neurotransmitter that is involved in reward and motivation. These effects can help to reduce the rewarding effects of drugs of abuse and promote abstinence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3,4-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone is its high selectivity for the kappa opioid receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one of the limitations of 1-(3,4-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone is its poor solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(3,4-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone. One area of interest is its potential therapeutic applications in depression and anxiety. 1-(3,4-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been shown to reduce the negative effects of stress and anxiety, which makes it a promising candidate for the treatment of these disorders. Another area of interest is its potential use in combination with other drugs for the treatment of drug addiction. 1-(3,4-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been shown to block the rewarding effects of drugs of abuse, and its use in combination with other drugs could enhance its effectiveness in promoting abstinence.
Aplicaciones Científicas De Investigación
1-(3,4-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications in various diseases, including drug addiction, depression, and anxiety. It has been shown to block the rewarding effects of drugs of abuse, such as cocaine and morphine, without producing any aversive effects. This makes 1-(3,4-difluorobenzyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone a promising candidate for the treatment of drug addiction.
Propiedades
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O2/c18-14-5-4-13(10-15(14)19)11-21-9-3-6-17(23,16(21)22)12-20-7-1-2-8-20/h4-5,10,23H,1-3,6-9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEJNHXCSBNMCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCCN(C2=O)CC3=CC(=C(C=C3)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.